molecular formula C36H68N12O8 B14666215 Secretin (21-27) CAS No. 45323-83-9

Secretin (21-27)

Cat. No.: B14666215
CAS No.: 45323-83-9
M. Wt: 797.0 g/mol
InChI Key: YBMXBJXMYNRVEZ-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Secretin as a Prototypical Gastrointestinal Hormone

Secretin is a peptide hormone that plays a crucial role in regulating the environment of the upper small intestine and maintaining water balance throughout the body. wikipedia.org Discovered in 1902 by E. H. Starling and W. M. Bayliss, it was the first substance to be identified as a hormone. nih.govresearchgate.net Secretin is primarily produced and secreted by specialized S-cells located in the mucosa of the duodenum and jejunum in response to a drop in duodenal pH, typically below 4.5, which occurs when acidic chyme is released from the stomach. wikipedia.orgnih.govfrontiersin.orgdrugbank.com

Synthesized initially as a 120-amino acid precursor called preprosecretin, it undergoes proteolytic processing to become the active, 27-amino acid linear peptide. frontiersin.orgamegroups.orgmdpi.com This mature form has a molecular weight of approximately 3,055 kD. amegroups.org Secretin belongs to the secretin-glucagon superfamily of peptides, which also includes glucagon (B607659), vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP). nih.govamegroups.orgbiomol.com

The primary and most well-understood function of secretin is to neutralize duodenal acid. wikipedia.orgnih.gov It achieves this by stimulating the pancreatic ductal cells and biliary cholangiocytes to release a large volume of bicarbonate-rich fluid. wikipedia.orgnih.govamegroups.org This action raises the pH of the duodenal contents, creating an optimal environment for the activity of pancreatic digestive enzymes like lipase (B570770) and amylase. wikipedia.orgnih.gov Concurrently, secretin inhibits the secretion of gastric acid from the stomach's parietal cells and slows gastric emptying, further contributing to pH regulation. frontiersin.orgamegroups.orggastrores.org

Beyond its digestive roles, secretin is also recognized as a neuropeptide, with its receptors found in various parts of the central nervous system, including the hypothalamus. frontiersin.orgdrugbank.com In the brain, it is involved in osmoregulation by modulating the release of vasopressin, thereby influencing water reabsorption in the kidneys. wikipedia.orgnih.govnih.gov It also exhibits other pleiotropic effects, influencing cardiovascular function, appetite, and metabolism. frontiersin.orgphysiology.org Secretin exerts its diverse biological effects by binding to the secretin receptor (SCTR), a member of the Class B family of G protein-coupled receptors (GPCRs). amegroups.orgbiorxiv.orgnih.gov

Rationale for Investigating Specific Secretin Peptide Fragments in Academic Research

The study of specific peptide fragments of hormones like secretin is a fundamental approach in medicinal chemistry and pharmacology to understand structure-activity relationships. Research into secretin fragments is driven by the goal of delineating which parts of the 27-amino acid peptide are responsible for its various functions, such as binding to its receptor and initiating a biological response. mdpi.comnih.gov

It is known that different regions of the secretin peptide have distinct roles. The C-terminal portion is understood to be critical for high-affinity binding to the secretin receptor, while the N-terminal domain is primarily responsible for activating the receptor and triggering the downstream signaling cascade, such as the production of cyclic AMP (cAMP). mdpi.combiorxiv.orgnih.gov

By synthesizing and testing truncated or modified fragments, researchers can pinpoint key amino acid residues that are indispensable for biological activity. For example, studies have shown that N-terminally truncated fragments, such as secretin(2-27) and secretin(7-27), exhibit a severe reduction or complete loss of agonistic activity, respectively. mdpi.combiorxiv.org Despite their inability to activate the receptor, these fragments can still bind to it, sometimes acting as weak antagonists by preventing the full-length secretin from binding. biorxiv.orgnih.gov

This line of investigation is crucial for the rational design of novel molecules with tailored properties. By identifying the minimal sequence required for binding or activation, scientists can develop:

Potent Agonists: Smaller, more stable molecules that mimic the hormone's natural effects.

Selective Antagonists: Peptides that bind to the receptor without activating it, thereby blocking the natural hormone's action. Such antagonists are valuable research tools and potential therapeutic agents for conditions involving receptor overstimulation. nih.gov

Partial Agonists: Ligands that elicit a submaximal response, which can be useful for fine-tuning physiological pathways. mdpi.com

Therefore, the investigation of fragments like Secretin (21-27) is part of a broader academic effort to map the functional domains of the secretin peptide, paving the way for the development of new diagnostic and therapeutic agents that target the secretin receptor system. nih.gov

Chemical Compound Data: Secretin (21-27)

The following table provides key chemical and physical properties for the C-terminal heptapeptide (B1575542) fragment of secretin.

PropertyValueSource
Molecular FormulaC36H68N12O8 nih.gov
Molecular Weight797.0 g/mol nih.gov
Monoisotopic Mass796.52830717 Da nih.gov
CAS Number45323-83-9 nih.gov
IUPAC Name(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide nih.gov

Properties

CAS No.

45323-83-9

Molecular Formula

C36H68N12O8

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide

InChI

InChI=1S/C36H68N12O8/c1-18(2)14-24(35(56)48-29(21(7)8)30(39)51)44-28(50)17-43-32(53)23(11-12-27(38)49)45-33(54)26(16-20(5)6)47-34(55)25(15-19(3)4)46-31(52)22(37)10-9-13-42-36(40)41/h18-26,29H,9-17,37H2,1-8H3,(H2,38,49)(H2,39,51)(H,43,53)(H,44,50)(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H4,40,41,42)/t22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

YBMXBJXMYNRVEZ-WTWMNNMUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Molecular Architecture and Derived Fragments of Secretin

Primary Amino Acid Sequence of Full-Length Secretin (1-27)

The mature, active form of human secretin is a linear polypeptide composed of 27 amino acids with an amidated C-terminus. wikipedia.org The primary structure was first determined for the porcine version in 1970, with the human sequence later identified and shown to have slight variations. karger.com The sequence is characterized by a specific arrangement of amino acids that allows it to adopt a helical conformation between positions 5 and 13, which is critical for its interaction with its receptor. wikipedia.org The primary amino acid sequence for full-length human secretin (1-27) is as follows:

His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ wikipedia.org

This sequence shares homology with other members of the secretin-glucagon peptide family, including glucagon (B607659), vasoactive intestinal peptide (VIP), and gastric inhibitory peptide (GIP). wikipedia.orgnih.gov

Table 1: Primary Amino Acid Sequence of Human Secretin (1-27)

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1HistidineH
2SerineS
3Aspartic AcidD
4GlycineG
5ThreonineT
6PhenylalanineF
7ThreonineT
8SerineS
9Glutamic AcidE
10LeucineL
11SerineS
12ArginineR
13LeucineL
14ArginineR
15Aspartic AcidD
16SerineS
17Alanine (B10760859)A
18ArginineR
19LeucineL
20GlutamineQ
21ArginineR
22LeucineL
23LeucineL
24GlutamineQ
25GlycineG
26LeucineL
27Valine (amidated)V-NH₂

Positional Context of the Secretin (21-27) Fragment within the Parent Peptide Sequence

The fragment Secretin (21-27) represents the C-terminal heptapeptide (B1575542) of the full-length secretin molecule. It comprises the amino acid residues from position 21 to the amidated C-terminus at position 27. The specific sequence of this fragment is:

Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂

This region of the peptide is part of the C-terminal domain, which is understood to be critically important for the binding affinity of the hormone to its receptor. oup.com While the N-terminal region is primarily responsible for receptor activation, the residues from position 15 to the C-terminus are major determinants of binding affinity. oup.com Photoaffinity labeling studies have provided insights into the spatial relationship between this C-terminal portion of secretin and its receptor, demonstrating that residues within this fragment, such as those at positions 21 and 23, make direct contact with specific amino acids in the receptor's N-terminal domain. nih.gov

Table 2: Amino Acid Sequence of Secretin (21-27)

Position in Parent PeptideAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
21ArginineR
22LeucineL
23LeucineL
24GlutamineQ
25GlycineG
26LeucineL
27Valine (amidated)V-NH₂

Comparative Analysis with Other Key Truncated Secretin Fragments and Their Known Bioactivities

The biological activity of secretin is highly dependent on its complete structure, particularly the N-terminal region. Truncation of amino acids from the N-terminus of secretin and related peptides often leads to a dramatic loss of agonist activity and can even produce fragments with antagonistic properties.

Secretin (3-27): Research has demonstrated that removing the first two N-terminal amino acids (His-Ser) to create Secretin (3-27) results in a fragment with no intrinsic ability to stimulate cAMP production, the key second messenger in the secretin signaling pathway. nih.gov This highlights the absolute requirement of the initial residues for receptor activation.

Secretin (4-27) and Secretin (16-27): These fragments have been identified as degradation products of secretin during storage in certain conditions. nih.gov While their specific bioactivities are not extensively detailed in this context, the significant N-terminal truncation suggests a loss of the primary signaling function. For instance, N-terminal truncation in related peptides like Glucose-dependent insulinotropic polypeptide (GIP) eliminates its primary insulinotropic bioactivity. researchgate.net

N-Terminally Truncated Antagonists: The phenomenon of N-terminal truncation leading to antagonism is well-documented within the broader peptide family. For example, removing the first amino acid of glucagon and making a substitution at position 9 transforms the peptide from an agonist to a potent antagonist. acs.org Similarly, N-terminally truncated forms of GIP can act as competitive inhibitors of the GIP receptor. researchgate.net In the context of secretin, systematic truncation from the N-terminus causes a rapid decline in receptor activity, with many of the resulting variants acting as partial agonists that exhibit antagonistic properties. researchgate.net This indicates that these fragments can bind to the receptor but fail to activate it effectively, thereby blocking the action of the full-length hormone.

In contrast, certain C-terminal extensions are well-tolerated. For instance, glycine-extended secretin-28 retains full bioactivity, as it is the immediate precursor to the final amidated form. karger.com This comparison underscores that the integrity of the N-terminus is far more critical for signal transduction than the C-terminus, which primarily contributes to receptor binding.

Table 3: Comparative Bioactivities of Truncated Secretin and Related Peptide Fragments

Peptide FragmentModificationKnown BioactivityReference
Secretin (3-27)N-terminal truncation (deletion of His¹, Ser²)No intrinsic agonist activity (does not stimulate cAMP). nih.gov
Secretin (4-27)N-terminal truncation (deletion of residues 1-3)Identified as a degradation product; expected loss of agonist function. nih.gov
Secretin (16-27)N-terminal truncation (deletion of residues 1-15)Identified as a degradation product; expected loss of agonist function. nih.gov
General N-terminally Truncated Secretin VariantsSystematic N-terminal deletionsRapid decline in receptor activity; often act as partial agonists with antagonistic properties. researchgate.net
[desHis¹]glucagon analoguesN-terminal deletion in a related peptideTransforms the peptide from an agonist to an antagonist. acs.org
GIP (3-30)N-terminal truncation in a related peptideActs as a GIP receptor antagonist, inhibiting the action of full-length GIP. researchgate.net

Synthetic Methodologies and Advanced Characterization of Secretin 21 27

Solid-Phase Peptide Synthesis Techniques for C-Terminal Fragments

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides like secretin and its fragments. bachem.comguidetopharmacology.org This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to build the peptide chain. bachem.comgilson.com This stepwise approach, conducted in a single reaction vessel, simplifies the process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, which helps drive reactions to completion. uniroma1.it

For a C-terminal amide fragment such as Secretin (21-27)-NH2, the synthesis strategy typically employs a specific type of resin designed to yield a C-terminal amide upon cleavage. peptide.com The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is commonly used due to its milder deprotection conditions compared to the alternative tert-butyloxycarbonyl (Boc) strategy. peptide.comlsu.edu

The synthesis cycle proceeds as follows:

Resin Selection : A resin pre-loaded with a handle that generates a C-terminal amide is chosen. Rink Amide or Sieber Amide resins are standard choices for Fmoc-based SPPS. peptide.com The synthesis begins with the first amino acid (Glycine in this case) already attached to the resin.

Deprotection : The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.com

Coupling : The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amino group. Activation is achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often with a base like N,N-Diisopropylethylamine (DIPEA). uniroma1.it

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove all soluble reagents and byproducts. bachem.com

This cycle is repeated for each amino acid in the sequence (Gln, Leu, Leu, Arg, Gln, Leu). Side-chain protecting groups are used for reactive amino acids like Arginine (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Glutamine (e.g., Trt - Trityl) to prevent unwanted side reactions.

Final Cleavage : Once the sequence is fully assembled, the peptide is cleaved from the resin support. This process also removes the side-chain protecting groups. A strong acid cocktail, such as Trifluoroacetic acid (TFA) combined with scavengers (e.g., water, triisopropylsilane), is used to release the final peptide into solution. lsu.edunih.gov The crude peptide is then precipitated, typically with cold diethyl ether, and collected for purification.

Table 1: Typical Resins and Linkers for C-Terminal Peptide Amide Synthesis

Resin/Linker Name Chemical Strategy Cleavage Condition Description
Rink Amide Resin Fmoc 95% Trifluoroacetic Acid (TFA) A widely used resin for Fmoc chemistry that yields a C-terminal amide upon cleavage with moderate acid. peptide.com
Sieber Amide Resin Fmoc 1% Trifluoroacetic Acid (TFA) An acid-labile resin that allows for very mild cleavage conditions, useful for sensitive peptides. peptide.com
MBHA Resin Boc Hydrofluoric Acid (HF) A standard resin for Boc-based synthesis that requires strong acid (HF) for cleavage to produce a peptide amide. peptide.com

Chromatographic Purification Strategies for Synthetic Secretin (21-27)

The crude product obtained from SPPS is a mixture containing the target peptide along with impurities such as truncated or deletion sequences. gilson.com Therefore, a robust purification step is essential to achieve the high purity required for research applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides. lcms.czontosight.ai This technique separates molecules based on their hydrophobicity. ontosight.aibio-works.com

The key components of an RP-HPLC purification strategy for Secretin (21-27) include:

Stationary Phase : A non-polar stationary phase is used, most commonly silica (B1680970) particles chemically modified with C18 (octadecylsilyl) alkyl chains. bio-works.com

Mobile Phase : A polar mobile phase system is employed, typically consisting of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). lcms.cz The TFA acts as an ion-pairing agent, improving peak shape and resolution. lcms.cz

Elution : A gradient elution is performed, where the concentration of the more organic Solvent B is gradually increased over time. This causes the more hydrophobic peptides, which are initially retained on the column, to elute as the mobile phase becomes less polar. nih.gov

The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto the column. Fractions are collected as they elute and are analyzed for purity. Those containing the pure target peptide are pooled and lyophilized to yield the final product as a dry powder. nih.gov

In some cases, to achieve exceptionally high purity, orthogonal purification methods may be combined. For instance, an initial purification step using ion-exchange chromatography (IEX), which separates peptides based on charge, can be performed before the final RP-HPLC polishing step. bio-works.com

Table 2: Example RP-HPLC Gradient for Secretin Fragment Purification

Time (minutes) % Solvent A (0.1% TFA in Water) % Solvent B (0.1% TFA in Acetonitrile) Event
0 95% 5% Sample Injection
5 95% 5% Isocratic Hold
45 35% 65% Linear Gradient
50 5% 95% Column Wash
55 95% 5% Re-equilibration

This table represents a typical gradient and may be optimized based on the specific peptide sequence and column characteristics. A similar gradient was used for purifying a secretin precursor. pnas.org

Spectroscopic and Analytical Methods for Structural Validation of the Synthesized Fragment

After purification, the identity, purity, and structural integrity of the synthesized Secretin (21-27) fragment must be rigorously confirmed using a suite of analytical techniques.

Mass Spectrometry (MS) is the primary tool for confirming the molecular identity of the peptide.

Molecular Weight Verification : Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to measure the molecular weight of the peptide. nih.gov The observed mass must match the calculated theoretical mass of the Secretin (21-27) sequence.

Sequence Verification : Tandem Mass Spectrometry (MS/MS) can be used to confirm the amino acid sequence. researchgate.net In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to reconstruct the sequence, providing definitive structural proof. polypeptide.com

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product. An analytical RP-HPLC run on the purified peptide should show a single, sharp peak, indicating the absence of significant impurities. polypeptide.com Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

Amino Acid Analysis (AAA) is a complementary method used to verify the amino acid composition of the peptide. efpia.eu The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting amino acid ratios must correspond to the theoretical composition of the Secretin (21-27) sequence.

Peptide Mapping can also be employed, especially for longer peptides, but can be applied to fragments as well. polypeptide.com This involves enzymatic digestion of the peptide (e.g., with Trypsin or Lys-C) followed by LC-MS analysis of the resulting smaller fragments. efpia.eu The mass and sequence of these fragments must match the expected cleavage pattern of the target peptide.

Table 3: Analytical Techniques for Structural Validation of Secretin (21-27)

Technique Purpose Information Provided
Mass Spectrometry (MS) Identity & Sequence Confirmation Provides the exact molecular weight of the peptide and, via MS/MS, confirms the amino acid sequence. nih.govgubra.dk
Analytical RP-HPLC Purity Assessment Separates the target peptide from any remaining impurities, allowing for quantification of purity. polypeptide.com
Amino Acid Analysis (AAA) Compositional Verification Confirms the relative ratios of the constituent amino acids after complete hydrolysis. efpia.eu
Peptide Sequencing Sequence Confirmation Directly determines the amino acid sequence, often by automated Edman degradation for shorter peptides. creative-proteomics.com

Molecular Pharmacology and Receptor Signaling Mechanisms of Secretin 21 27

Binding Affinity and Selectivity of Secretin (21-27) to Secretin Receptor (SCTR) Isoforms

The binding of secretin to its receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family, is a complex, two-step process. The C-terminal region of the full-length secretin peptide is understood to be critical for establishing high-affinity binding by interacting with the N-terminal domain of the receptor. nih.govmdpi.com This region of the peptide assumes a helical conformation that fits into the peptide-binding cleft of the receptor's N-terminal domain. mdpi.comnih.gov

Research using photoaffinity labeling has provided insights into the specific residues of secretin that are in close proximity to the SCTR. These studies have shown that residues within the C-terminal portion of secretin, including positions 21, 22, 23, and 26, are spatially close to the receptor's amino terminus. nih.gov This indicates that the (21-27) sequence is a key contact point for the initial binding of the hormone to the receptor.

While the C-terminal region is vital for binding, studies on various C-terminal fragments, such as secretin(7-27), have demonstrated that they can displace the native secretin ligand, but only at high concentrations. biorxiv.org This suggests that while these fragments retain the ability to bind to the SCTR, their affinity is significantly lower than that of the full-length peptide. biorxiv.org Specific binding affinity data, such as Ki or IC50 values, for the isolated Secretin (21-27) fragment are not extensively documented in the available literature. Furthermore, detailed studies on the selectivity of Secretin (21-27) for different SCTR isoforms are not available.

Table 1: Interaction of Secretin C-Terminal Residues with the Secretin Receptor (SCTR) N-Terminus This table summarizes findings from photoaffinity labeling studies indicating the proximity of specific amino acid residues in the C-terminal region of secretin to the SCTR N-terminal domain.

Secretin Residue Position Interacts with SCTR N-Terminus Reference
21 Yes nih.gov
22 Yes nih.gov
23 Yes nih.gov

Assessment of Agonistic, Partial Agonistic, or Antagonistic Properties of Secretin (21-27)

The functional activity of secretin fragments is highly dependent on which domains of the peptide are present. The N-terminal region of secretin is considered essential for receptor activation, while the C-terminal portion is primarily associated with binding. nih.govnih.gov The biological activity of secretin is known to reside particularly in its N-terminus. mdpi.combiorxiv.org

Studies on N-terminally truncated fragments provide strong evidence for the role of each part of the peptide. For instance, Secretin(2-27) shows a severe reduction in its ability to activate the receptor, and the larger C-terminal fragment, Secretin(7-27), completely loses any agonistic effects. biorxiv.orgnih.gov However, these C-terminal fragments, including Secretin(7-27), have been shown to act as weak SCTR antagonists. mdpi.combiorxiv.org This antagonistic activity is demonstrated by their ability to inhibit the effects of the native secretin hormone. ulb.ac.be

Given that the larger Secretin(7-27) fragment is a weak antagonist devoid of agonist activity, it is highly probable that the smaller Secretin (21-27) fragment would exhibit similar properties. It would be expected to lack any agonistic or partial agonistic activity due to the absence of the critical N-terminal residues required for receptor activation. Any potential activity would likely be weakly antagonistic, contingent on its ability to occupy the receptor binding site and prevent the binding of the full-length secretin peptide.

Table 2: Functional Properties of Secretin and its Fragments This table compares the known functional activities of full-length secretin with its N-terminally truncated fragments at the secretin receptor.

Peptide Functional Property Key Finding Reference
Secretin (1-27) Full Agonist Stimulates intracellular signaling pathways upon binding. nih.gov
Secretin (2-27) Partial Agonist Displays severely reduced agonistic activity. biorxiv.orgnih.gov
Secretin (7-27) Antagonist Lacks agonistic effects and acts as a weak competitive antagonist. mdpi.combiorxiv.orgulb.ac.be

Investigation of Intracellular Signaling Cascade Modulation by Secretin (21-27)

Activation of the SCTR by its native ligand, secretin, initiates intracellular signaling through multiple pathways. The receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govwikipedia.org The SCTR can also signal through Gq proteins, resulting in the mobilization of intracellular calcium. nih.gov Furthermore, signaling through the SCTR involves G protein-coupled receptor kinases (GRKs) and the recruitment of β-arrestin. nih.gov

As an antagonist, the Secretin(7-27) fragment has been shown to competitively and selectively inhibit the secretin-stimulated activity of adenylyl cyclase. ulb.ac.be This directly demonstrates that C-terminal fragments can modulate intracellular signaling by blocking the agonistic effects of the native hormone.

Based on these findings, Secretin (21-27), if it functions as an antagonist, would be expected to inhibit secretin-induced intracellular signaling cascades. Its primary mechanism would be the blockade of cAMP accumulation by preventing secretin from activating the Gs pathway. Similarly, it would likely inhibit secretin-induced calcium mobilization. There is no specific research available on the direct effect of Secretin (21-27) on β-arrestin recruitment, but as an antagonist, it would be predicted to prevent the conformational changes in the receptor required for β-arrestin binding that are induced by the full agonist.

Analysis of Secretin (21-27) in Allosteric Modulation or Receptor Dimerization Phenomena

The secretin receptor is known to exist as a structurally specific homo-dimer in the cell membrane. nih.gov This dimerization is considered critical for facilitating the association with G proteins and for establishing the high-affinity binding state of the receptor. nih.gov

Allosteric modulation involves ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site, thereby modifying the receptor's affinity or efficacy for the native ligand. While the C-terminal region of secretin is a core part of the orthosteric binding site, there is currently no evidence in the reviewed scientific literature to suggest that the isolated Secretin (21-27) fragment acts as an allosteric modulator of the SCTR. Its known competitive antagonistic effects, as inferred from larger fragments, point towards an interaction at the primary binding site.

Similarly, there is no available research that has investigated the role of the Secretin (21-27) fragment in the process of SCTR dimerization or its stabilization. The forces and domains driving receptor dimerization are complex, and the specific influence of a small peptide fragment like Secretin (21-27) remains an unstudied area.

Enzymatic Degradation and Metabolic Stability of Secretin 21 27

Identification of Secretin (21-27) as a Potential Proteolytic Product of Full-Length Secretin

The full-length 27-amino acid secretin peptide is not synthesized directly but is processed from a larger 121-amino acid precursor protein known as preprosecretin. frontiersin.org This precursor undergoes proteolytic cleavage to release the active 27-amino acid hormone. mdpi.com Further degradation of the active secretin hormone into smaller, inactive or functionally distinct fragments is a natural part of its metabolism.

Research into the degradation of secretin in aqueous solutions has led to the identification of several smaller peptide fragments. Through methods such as high-performance liquid chromatography (HPLC), specific cleavage products have been isolated and characterized. Among these are C-terminal fragments, including S4-27 and S16-27. nih.gov The identification of these C-terminal peptides as stable degradation products provides strong evidence that the secretin molecule is susceptible to cleavage at various points along its backbone, including within the C-terminal region. This establishes a clear precedent for the formation of other C-terminal fragments, such as Secretin (21-27), through similar proteolytic processes in a biological environment. The solvent-exposed nature of the C-terminus of many peptides makes it particularly vulnerable to such enzymatic cleavage.

Characterization of Enzymatic Pathways and Specific Proteases Affecting C-terminal Secretin Fragments

The degradation of secretin and the generation of its C-terminal fragments are mediated by various proteases. The gastrointestinal tract, a primary site of secretin activity, contains a host of powerful digestive enzymes capable of hydrolyzing peptide bonds.

Key enzymatic pathways and proteases include:

Digestive Proteases: Enzymes such as pepsin in the stomach, and trypsin and chymotrypsin (B1334515) in the small intestine, are well-known for their role in protein digestion. Studies have shown that secretin is rapidly metabolized in simulated gastric and intestinal fluids, indicating its susceptibility to these enzymes. Trypsin, for instance, cleaves peptide bonds after basic amino acids like arginine and lysine, while chymotrypsin targets aromatic residues such as phenylalanine, tyrosine, and tryptophan. The sequence of secretin contains multiple potential cleavage sites for these enzymes.

Prohormone Convertases and Carboxypeptidases: The initial processing of prosecretin into active secretin involves endoproteases like prohormone convertases, which cleave at specific dibasic amino acid sites. plos.org Following this, carboxypeptidases often remove C-terminal basic residues. researchgate.net It is plausible that these or similar enzymes could also be involved in the further degradation of the mature secretin peptide.

Endopeptidases and Exopeptidases: General endopeptidases can cleave internal peptide bonds, while exopeptidases remove single amino acids from the N- or C-terminus. The generation of a fragment like Secretin (21-27) would necessitate cleavage by an endopeptidase at the bond between residues 20 and 21. The inherent vulnerability of peptides to proteolysis has driven research into creating more stable synthetic analogs. For instance, efforts to develop long-acting secretin agonists have focused on modifying both the N- and C-termini to protect against enzymatic degradation, highlighting the C-terminus as a key site of metabolic instability. nih.gov

In Vitro and In Vivo Metabolic Stability Profiling of Secretin (21-27)

In Vivo Stability: Native human secretin has a notably short in vivo half-life, typically reported to be between 2.5 and 4 minutes in human plasma. mdpi.comnih.govjpp.krakow.pl This rapid clearance is primarily due to enzymatic degradation and renal filtration. nih.gov The kidney is considered the major site for the removal of secretin from circulation. jpp.krakow.pl

Stability of Synthetic Analogs: To overcome the limitation of this short half-life, synthetic versions and analogs have been developed. SecreFlo®, a synthetic human secretin, exhibits a significantly longer elimination half-life of approximately 27 minutes. fda.govrxlist.com Another report cites a half-life of 45 minutes for synthetic human secretin. Further modifications, such as the development of a long-acting SCTR agonist (BI-3434) with alterations to both the N-terminus and a lipidated C-terminal extension, have resulted in a dramatically extended mean residence time of 6 hours in mice. nih.gov These data underscore that the full structure of the peptide is critical for its stability and that the C-terminus is a key region targeted by metabolic enzymes. The lack of specific stability data for the Secretin (21-27) fragment likely reflects its status as a degradation product with presumed rapid clearance.

Advanced Research Applications and Future Directions for Secretin 21 27

Design and Development of Novel C-Terminal Peptide Ligands for Secretin Receptor Research

The interaction between secretin and its receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) family, is a complex, two-step process. nih.govbioscientifica.com It is well-established that the C-terminal region of secretin is indispensable for the initial, high-affinity binding to the N-terminal extracellular domain of the SCTR. nih.govnih.govresearchgate.net This initial docking event is a prerequisite for the subsequent interaction of the N-terminal region of secretin with the receptor's transmembrane core, which triggers signal transduction. nih.govnih.gov

Understanding the precise molecular interactions between the C-terminal fragment and the receptor is therefore fundamental for the rational design of new SCTR ligands. Secretin (21-27) and its analogues serve as a structural template for developing molecules that can selectively target the SCTR binding pocket.

Research Findings:

Structure-Activity Relationship (SAR) Studies: SAR studies have demonstrated that specific residues within the C-terminal portion of secretin are critical for receptor binding. Alanine-scanning mutagenesis has identified residues such as Leu-22 and Leu-23 as being important for biological activity. mdpi.com Modification or substitution of these amino acids in synthetic analogues based on the Secretin (21-27) sequence allows researchers to probe the structural requirements for receptor affinity.

Development of Antagonists: Because the C-terminal fragment is primarily responsible for binding but not activation, it serves as a valuable scaffold for creating SCTR antagonists. mdpi.com By modifying the Secretin (21-27) sequence, it is possible to design ligands that occupy the receptor's binding site without inducing the conformational change necessary for G-protein coupling, thereby blocking the action of endogenous secretin. N-terminally truncated fragments like secretin(7-27) have been shown to act as weak antagonists, demonstrating the principle that C-terminal fragments can displace the native ligand. mdpi.combiorxiv.org

Computational Modeling: Computational docking simulations using the structure of the SCTR N-terminal domain and C-terminal fragments like Secretin (21-27) help predict binding energies and guide the synthesis of novel ligands with improved affinity and specificity. nih.gov These models are refined using experimental data from binding assays with synthetic peptides.

Table 1: Key Residues in the C-Terminal Region of Secretin for Receptor Interaction
Residue PositionAmino AcidObserved Role in SCTR InteractionReference
Arg-21ArginineContributes to the overall positive charge, potentially forming electrostatic interactions with the receptor. nih.gov
Leu-22LeucineIdentified as critical for biological activity; likely involved in hydrophobic interactions within the receptor's binding cleft. mdpi.com
Leu-23LeucineConsidered important for biological activity, contributing to the hydrophobic core of the binding interface. mdpi.com
Gln-24GlutamineA polar residue that may form hydrogen bonds with the receptor's N-terminal domain. nih.gov
Gly-25GlycineProvides conformational flexibility to the peptide backbone, allowing for an optimal fit within the binding site. nih.gov
Leu-26LeucineContributes to the helical structure and hydrophobic interactions necessary for high-affinity binding. nih.gov
Val-27ValineThe C-terminal residue, its carboxyl group is important for anchoring the peptide to the receptor. mdpi.com

Utilization of Secretin (21-27) as a Pharmacological Probe for SCTR Function and Mechanism

The bivalent mechanism of secretin-SCTR interaction provides a unique opportunity to dissect the processes of receptor binding and activation. Pharmacological probes derived from the Secretin (21-27) fragment are invaluable tools for these investigations.

By using a ligand that only engages with the initial binding site, researchers can study the kinetics and thermodynamics of this first step in isolation. This helps to characterize the binding domain of the SCTR without the complexities of subsequent signaling events.

Research Applications:

Competitive Binding Assays: Radiolabeled or fluorescently tagged analogues of Secretin (21-27) can be used in competitive binding assays to determine the binding affinity of other potential ligands (both agonists and antagonists) for the SCTR. These assays are crucial for screening compound libraries and identifying new drug candidates.

Isolating Binding from Activation: The N-terminus of secretin is primarily responsible for receptor activation and the subsequent cAMP response. nih.govmdpi.com C-terminal fragments like Secretin (21-27) are expected to have little to no agonist activity. This separation of function allows them to be used as probes to study receptor occupancy and trafficking (internalization) in response to binding alone, distinct from the changes that occur upon full receptor activation.

Mapping the Receptor Binding Pocket: Photoaffinity labeling experiments, where a reactive probe is attached to a Secretin (21-27)-based peptide, can be used to covalently link the ligand to the receptor upon UV irradiation. Subsequent enzymatic digestion and sequencing of the receptor can identify the exact amino acid residues that form the binding pocket, providing a detailed map of the ligand-receptor interface. researchgate.net

Table 2: Pharmacological Profiles of Secretin and its Fragments
PeptidePrimary Receptor Interaction SiteTypical Pharmacological ActivityUtility as a ProbeReference
Secretin (1-27)N-terminus (activation) and C-terminus (binding)Full AgonistStudies of complete binding and activation cascade. atsjournals.org
N-Terminally Truncated Fragments (e.g., Secretin (7-27))C-terminus (binding)Weak Antagonist / Partial AgonistProbing the binding domain; studying competitive inhibition. mdpi.combiorxiv.org
Secretin (21-27) (Predicted)C-terminus (binding)Likely a very weak competitive antagonist or binder.Isolating the initial docking event; fine-mapping the binding pocket. nih.govbioscientifica.com

Contribution of Secretin (21-27) Studies to Understanding Endogenous Secretin Processing and Metabolism

The biological activity of a peptide hormone is regulated not only by its secretion but also by its subsequent degradation. Endogenous secretin is synthesized as a larger 120-amino acid precursor, prosecretin, which is then proteolytically processed to the active 27-residue peptide. amegroups.cnresearchgate.netnih.gov The subsequent metabolic breakdown of active secretin into smaller, inactive (or differently active) fragments is a critical area of research.

Studies focusing on C-terminal fragments are essential for building a complete picture of the hormone's lifecycle. The identification of naturally occurring fragments in circulation or in tissues provides direct evidence of the metabolic pathways involved.

Research Findings:

Identification of Degradation Products: Studies on the stability of secretin in aqueous solutions have shown that the peptide can undergo cleavage, producing various fragments. Notably, C-terminal fragments such as secretin (16-27) and secretin (4-27) have been isolated and identified, indicating that the peptide is susceptible to cleavage at multiple sites. nih.gov The existence of these fragments suggests that smaller C-terminal peptides like Secretin (21-27) could also be products of endogenous enzymatic degradation.

Enzymatic Metabolism: The degradation of secretin is mediated by various peptidases in the body. Characterizing the enzymes responsible for this breakdown and the resulting fragments is crucial. While the specific enzymes that might generate Secretin (21-27) are not fully elucidated, enzymes like the insulin-degrading enzyme (IDE) are known to process other peptide hormones and could play a role. mdpi.com The study of synthetic Secretin (21-27) can help identify the proteases that recognize and cleave the full-length hormone at specific sites.

Biological Activity of Metabolites: Investigating whether endogenous metabolites like Secretin (21-27) possess any residual or novel biological activity is an important aspect of this research. While often assumed to be inactive, some peptide fragments can retain the ability to bind to receptors or even modulate the activity of other signaling molecules. Understanding the complete metabolic profile of secretin, including its C-terminal fragments, is therefore essential for fully comprehending its physiological role.

Table 3: Identified Degradation Products of Secretin
Identified FragmentTypeMethod of IdentificationImplication for MetabolismReference
Secretin (4-27)C-Terminal FragmentHPLC and Fab-mass spectroscopy of secretin stored in acidic solution.Demonstrates cleavage near the N-terminus, leaving a large C-terminal portion intact. nih.gov
Secretin (16-27)C-Terminal FragmentHPLC and Fab-mass spectroscopy of secretin stored in acidic solution.Shows that cleavage can occur in the central region of the peptide. nih.gov
Aspartoyl3 secretinModified Full-LengthHPLC and Fab-mass spectroscopy.Indicates non-cleavage degradation via modification of specific amino acids. nih.gov
β-Aspartyl3 secretinModified Full-LengthHPLC and Fab-mass spectroscopy.Represents another pathway of chemical degradation. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.